molecular formula C23H28N2O4S B11261238 N-(1-((4-methoxyphenyl)sulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)cyclohexanecarboxamide

N-(1-((4-methoxyphenyl)sulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)cyclohexanecarboxamide

Cat. No.: B11261238
M. Wt: 428.5 g/mol
InChI Key: KMDFMALBDPFEGI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[1-(4-METHOXYBENZENESULFONYL)-1,2,3,4-TETRAHYDROQUINOLIN-6-YL]CYCLOHEXANECARBOXAMIDE is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a methoxybenzenesulfonyl group, a tetrahydroquinoline moiety, and a cyclohexanecarboxamide group. The combination of these functional groups imparts distinct chemical and biological properties to the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(4-METHOXYBENZENESULFONYL)-1,2,3,4-TETRAHYDROQUINOLIN-6-YL]CYCLOHEXANECARBOXAMIDE typically involves multiple steps, starting with the preparation of key intermediates. One common approach involves the reaction of 4-methoxybenzenesulfonyl chloride with a suitable amine to form the sulfonamide intermediate. This intermediate is then subjected to cyclization reactions to form the tetrahydroquinoline ring system. Finally, the cyclohexanecarboxamide group is introduced through amide bond formation reactions .

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of advanced catalytic systems, high-throughput screening of reaction conditions, and continuous flow chemistry techniques to streamline the synthesis process .

Chemical Reactions Analysis

Types of Reactions

N-[1-(4-METHOXYBENZENESULFONYL)-1,2,3,4-TETRAHYDROQUINOLIN-6-YL]CYCLOHEXANECARBOXAMIDE can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and electrophiles like nitric acid for nitration reactions. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the methoxy group can yield quinone derivatives, while reduction of the sulfonyl group can produce sulfinyl or sulfhydryl compounds .

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[1-(4-METHOXYBENZENESULFONYL)-1,2,3,4-TETRAHYDROQUINOLIN-6-YL]CYCLOHEXANECARBOXAMIDE is unique due to its combination of functional groups, which imparts distinct chemical and biological properties. Its ability to inhibit microtubule assembly and induce apoptosis in cancer cells sets it apart from other similar compounds .

Properties

Molecular Formula

C23H28N2O4S

Molecular Weight

428.5 g/mol

IUPAC Name

N-[1-(4-methoxyphenyl)sulfonyl-3,4-dihydro-2H-quinolin-6-yl]cyclohexanecarboxamide

InChI

InChI=1S/C23H28N2O4S/c1-29-20-10-12-21(13-11-20)30(27,28)25-15-5-8-18-16-19(9-14-22(18)25)24-23(26)17-6-3-2-4-7-17/h9-14,16-17H,2-8,15H2,1H3,(H,24,26)

InChI Key

KMDFMALBDPFEGI-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)S(=O)(=O)N2CCCC3=C2C=CC(=C3)NC(=O)C4CCCCC4

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.